molecular formula C15H18O2 B14511274 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid CAS No. 62701-55-7

3-Benzylidene-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B14511274
CAS No.: 62701-55-7
M. Wt: 230.30 g/mol
InChI Key: UJCZIQVMXDTKRM-UHFFFAOYSA-N
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Description

3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzylidene group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, benzaldehyde and 1-methylcyclohexane-1-carboxylic acid are used as starting materials. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed to facilitate the condensation .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory preparation but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-1-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of benzylidene ketones or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

3-Benzylidene-1-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is unique due to the presence of both the benzylidene and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

62701-55-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

3-benzylidene-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18O2/c1-15(14(16)17)9-5-8-13(11-15)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,16,17)

InChI Key

UJCZIQVMXDTKRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=CC2=CC=CC=C2)C1)C(=O)O

Origin of Product

United States

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